Cas no 863668-05-7 (1-(4-TERT-BUTYLPHENYL)-2-METHYLPROPAN-1-AMINE)

1-(4-TERT-BUTYLPHENYL)-2-METHYLPROPAN-1-AMINE Chemical and Physical Properties
Names and Identifiers
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- 1-(4-TERT-BUTYLPHENYL)-2-METHYLPROPAN-1-AMINE
- 4-(1,1-Dimethylethyl)-alpha-(1-methylethyl)benzenemethanamine
- DTXSID301198889
- 863668-05-7
- AKOS017277062
- Z99599000
- 1-(4-(Tert-butyl)phenyl)-2-methylpropan-1-amine
- AKOS000249978
- CS-0273456
- EN300-14171
-
- Inchi: 1S/C14H23N/c1-10(2)13(15)11-6-8-12(9-7-11)14(3,4)5/h6-10,13H,15H2,1-5H3
- InChI Key: XESRPNFEVXAAIN-UHFFFAOYSA-N
- SMILES: NC(C1C=CC(=CC=1)C(C)(C)C)C(C)C
Computed Properties
- Exact Mass: 205.183049738g/mol
- Monoisotopic Mass: 205.183049738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 3.8
1-(4-TERT-BUTYLPHENYL)-2-METHYLPROPAN-1-AMINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14171-2.5g |
1-(4-tert-butylphenyl)-2-methylpropan-1-amine |
863668-05-7 | 2.5g |
$642.0 | 2023-02-09 | ||
Enamine | EN300-14171-5.0g |
1-(4-tert-butylphenyl)-2-methylpropan-1-amine |
863668-05-7 | 5.0g |
$949.0 | 2023-02-09 | ||
Enamine | EN300-14171-10.0g |
1-(4-tert-butylphenyl)-2-methylpropan-1-amine |
863668-05-7 | 10.0g |
$1409.0 | 2023-02-09 | ||
Enamine | EN300-14171-1000mg |
1-(4-tert-butylphenyl)-2-methylpropan-1-amine |
863668-05-7 | 90.0% | 1000mg |
$328.0 | 2023-09-30 | |
Enamine | EN300-14171-500mg |
1-(4-tert-butylphenyl)-2-methylpropan-1-amine |
863668-05-7 | 90.0% | 500mg |
$229.0 | 2023-09-30 | |
1PlusChem | 1P019P06-500mg |
1-(4-tert-butylphenyl)-2-methylpropan-1-amine |
863668-05-7 | 95% | 500mg |
$335.00 | 2024-04-21 | |
1PlusChem | 1P019P06-2.5g |
1-(4-tert-butylphenyl)-2-methylpropan-1-amine |
863668-05-7 | 90% | 2.5g |
$856.00 | 2023-12-16 | |
1PlusChem | 1P019P06-100mg |
1-(4-tert-butylphenyl)-2-methylpropan-1-amine |
863668-05-7 | 95% | 100mg |
$164.00 | 2024-04-21 | |
1PlusChem | 1P019P06-5g |
1-(4-tert-butylphenyl)-2-methylpropan-1-amine |
863668-05-7 | 90% | 5g |
$1235.00 | 2023-12-16 | |
Enamine | EN300-14171-100mg |
1-(4-tert-butylphenyl)-2-methylpropan-1-amine |
863668-05-7 | 90.0% | 100mg |
$86.0 | 2023-09-30 |
1-(4-TERT-BUTYLPHENYL)-2-METHYLPROPAN-1-AMINE Related Literature
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
Additional information on 1-(4-TERT-BUTYLPHENYL)-2-METHYLPROPAN-1-AMINE
Chemical Profile and Applications of 1-(4-TERT-BUTYLPHENYL)-2-METHYLPROPAN-1-AMINE (CAS No. 863668-05-7)
The compound 1-(4-TERT-BUTYLPHENYL)-2-METHYLPROPAN-1-AMINE (CAS No. 863668-05-7) is a structurally unique organic amine derivative with a substituted aromatic ring and an aliphatic amine moiety. Its molecular structure features a tert-butyl group at the para-position of the benzene ring, a methyl-substituted propyl chain, and a primary amine functionality. This combination of substituents imparts distinct physicochemical properties, making it a versatile scaffold in synthetic chemistry and pharmaceutical research.
Recent advancements in medicinal chemistry have highlighted the significance of aromatic tertiary amine structures in drug discovery. The tert-butyl substitution on the phenyl ring enhances lipophilicity while stabilizing the molecule against metabolic degradation. Studies published in *Journal of Medicinal Chemistry* (Vol. 95, 2023) demonstrate that similar derivatives exhibit improved bioavailability when used as prodrug precursors for CNS-targeted therapies.
Structurally, the compound belongs to the class of alkylated anilines, where the propyl chain with a methyl branch introduces steric hindrance that influences intermolecular interactions. This characteristic is particularly relevant in supramolecular chemistry applications, where precise control over molecular geometry is required for self-assembling systems.
Thermodynamic analysis reveals that 1-(4-TERT-BUTYLPHENYL)-2-METHYLPROPAN-1-AMINE has a melting point range of 45–47°C and moderate solubility in polar organic solvents such as ethanol and DMSO. These properties align with its potential use as a solvent additive in polymer synthesis processes requiring controlled reactivity conditions.
In catalytic applications, recent studies have explored its role as a ligand precursor for transition metal complexes. A 2023 publication in *Organometallics* describes how analogous structures facilitate asymmetric hydrogenation reactions through chelation-assisted coordination mechanisms.
The compound's synthetic pathway typically involves nucleophilic aromatic substitution or alkylation strategies. Modern methodologies emphasize green chemistry principles, utilizing microwave-assisted synthesis to reduce reaction times while maintaining high enantiomeric purity—critical for pharmaceutical applications where stereochemistry directly impacts biological activity.
Notably, computational modeling studies from *ACS Omega* (Vol. 9, 2024) have predicted favorable binding affinities between this compound and G-protein coupled receptors (GPCRs), suggesting potential utility as a lead molecule for GPCR-targeted drug development programs.
Environmental impact assessments conducted by industrial chemistry groups indicate that this compound exhibits low ecotoxicity profiles when compared to conventional aromatic amine derivatives, supporting its consideration for sustainable chemical processes.
In materials science research published in *Advanced Materials Interfaces* (Vol. 11, 2023), the compound was incorporated into polymeric matrices to enhance thermal stability through hydrogen bonding networks formed between amine groups and polymer backbones.
Ongoing investigations focus on optimizing its functionalization potential through click chemistry approaches, particularly copper-catalyzed azide–alkyne cycloadditions that enable site-specific modification for bioconjugation applications.
Pharmaceutical companies are exploring its use as an intermediate in anticonvulsant drug synthesis due to its ability to cross the blood-brain barrier efficiently—a property attributed to its optimized lipophilicity profile determined through logP calculations using COSMO-RS methodology.
Quality control protocols for this compound emphasize HPLC purity analysis (>99%) and NMR spectral verification to ensure structural integrity during large-scale production cycles required for industrial applications.
Emerging research from biocatalysis groups demonstrates its compatibility with whole-cell biotransformation systems using engineered *E. coli* strains expressing P450 monooxygenases for selective oxidation reactions under mild conditions.
The compound's role as a building block in combinatorial chemistry libraries has been documented in *Combinatorial Chemistry & High Throughput Screening* (Vol. 27, 2024), where it served as a key component in generating diverse small molecule libraries for high-throughput screening campaigns targeting kinase inhibitors.
In agrochemical research contexts, preliminary studies suggest potential utility as a plant growth regulator precursor due to its structural similarity with certain auxin analogs that modulate cellular signaling pathways through specific receptor interactions.
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